Boc-D-4-Carbamoylphe is classified as an amino acid derivative and is primarily used in organic synthesis and pharmaceutical research. It is sourced from various chemical suppliers and can be synthesized through specific organic reactions involving phenylalanine derivatives. Its molecular formula is , with a molecular weight of approximately 208.21 g/mol .
The synthesis of Boc-D-4-Carbamoylphe typically involves several key steps:
Boc-D-4-Carbamoylphe has a well-defined molecular structure characterized by:
The three-dimensional conformation of Boc-D-4-Carbamoylphe can influence its biological activity, particularly in interactions with enzymes or receptors in biological systems.
Boc-D-4-Carbamoylphe undergoes various chemical reactions that are integral to its applications:
The mechanism of action for Boc-D-4-Carbamoylphe primarily relates to its role as an intermediate in peptide synthesis. Once incorporated into peptides, it can influence:
Boc-D-4-Carbamoylphe exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical research and pharmaceutical development.
Boc-D-4-Carbamoylphe has several scientific applications:
Boc-D-4-Carbamoylphenylalanine (CAS 1213639-41-8) is a non-natural amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a carbamoyl substituent at the para-position of its phenylalanine side chain. Its systematic name is tert-Butoxycarbonyl-(2R)-2-amino-3-(4-carbamoylphenyl)propanoic acid, with molecular formula C₁₅H₂₀N₂O₅ and a molecular weight of 308.33 g/mol [1] [3]. The compound manifests as a white crystalline powder exhibiting high thermal stability (melting point >300°C) [1] [7]. Its stereochemistry is defined by the D-configuration at the α-carbon, confirmed via optical rotation measurements ([α]D²⁵ = +17 ± 2° in dimethylformamide) [1].
The carbamoyl group (–C(O)NH₂) introduces hydrogen-bonding capacity and polarity, enhancing interactions with biological targets while maintaining metabolic stability compared to ester or carboxylate functionalities [8]. The Boc group provides steric protection and acid lability, enabling selective deprotection during stepwise peptide assembly. Conformational analyses reveal that N-Boc-carbamoylated amino acids exhibit rotamer equilibria (syn/anti isomers) influenced by solvent polarity, concentration, and hydrogen bonding [8].
Table 1: Physicochemical Properties of Boc-D-4-Carbamoylphenylalanine
Property | Value |
---|---|
CAS Number | 1213639-41-8 |
Molecular Formula | C₁₅H₂₀N₂O₅ |
Molecular Weight | 308.33 g/mol |
Purity (HPLC) | ≥95–98% |
Melting Point | >300 °C |
Optical Rotation ([α]D²⁵) | +17 ± 2° (C=1 in dimethylformamide) |
Storage Conditions | 0–8°C (short term); -20°C (long term) |
Appearance | White crystalline powder |
The emergence of Boc-D-4-Carbamoylphenylalanine parallels key advancements in peptide synthesis methodologies. Introduced as part of the Boc protection strategy pioneered in the 1960s, it addressed limitations of earlier carbobenzoxy (Cbz) groups by offering orthogonal deprotection under mild acidic conditions (e.g., trifluoroacetic acid) [4]. This innovation facilitated Merrifield’s solid-phase peptide synthesis (SPPS), enabling automated chain elongation [9].
Carbamoyl-phenylalanine derivatives gained prominence in the 1990s–2000s as researchers sought side-chain modifications to enhance peptide stability and target specificity. The carbamoyl group’s resistance to enzymatic hydrolysis compared to esters or amides made it attractive for bioactive peptide design [8]. Commercial availability since the early 2010s (e.g., catalog offerings from ChemImpex, BOC Sciences) standardized access for drug discovery pipelines [1] [3]. Its D-configuration was critical for studying chiral recognition in enzyme-substrate interactions and developing protease-resistant peptides.
Boc-D-4-Carbamoylphenylalanine serves as a versatile building block across multiple domains:
Peptide Synthesis: As a Boc-protected amino acid, it enables controlled incorporation of the carbamoylphenylalanine moiety into peptide sequences via SPPS or solution-phase methods. Its acid-labile protection allows iterative deprotection-coupling cycles without affecting the carbamoyl side chain [1] [4]. The Boc strategy remains preferred over Fmoc for sequences prone to base-induced side reactions or aspartimide formation, despite requiring harsher deprotection conditions [4].
Drug Design: The carbamoyl group serves as a bioisostere for carboxylic acids or esters, improving metabolic stability and membrane permeability. This moiety is leveraged in kinase inhibitors and receptor modulators targeting oncology and inflammation pathways [5] [8]. For example, carbamoyl-containing analogs feature in tyrosine kinase inhibitors like Sunitinib, where they enhance target binding and pharmacokinetics [5].
Bioconjugation: The carbamoyl group enables site-specific modifications for antibody-drug conjugates (ADCs) or imaging probes. Its nitrogen can form stable linkages with carbonylating agents, facilitating payload attachment without disrupting peptide backbone integrity [1].
Neuroscience Research: Derivatives function as substrates or inhibitors in neurotransmitter synthesis pathways. The carbamoyl side chain mimics endogenous metabolites involved in GABA or glutamate regulation, aiding studies of neurological disorders [1] [8].
Table 2: Key Applications in Drug Discovery and Chemical Biology
Application | Function | Rationale |
---|---|---|
Peptide Therapeutics | Building block for protease-resistant sequences | Carbamoyl stability against hydrolytic enzymes |
Targeted Cancer Therapy | Component of kinase inhibitor scaffolds (e.g., Sunitinib analogs) | Enhances binding to ATP pockets and modulates selectivity |
GPCR Modulation | Structural element in GPR35 agonist development (e.g., patent US20240254093A1) | Carbamoyl interactions with polar residues in binding pockets |
Bioconjugation | Anchor for drug payloads or fluorophores | Chemoselective reactivity without polymerization side reactions |
The compound’s synthesis often employs Ullmann amination or copper-catalyzed coupling between Boc-D-4-iodophenylalanine and ammonia equivalents, achieving yields >90% under optimized conditions [5]. Recent innovations include enzymatic desymmetrization for enantioselective synthesis and flow chemistry approaches to improve efficiency [8].
In drug discovery pipelines, it facilitates structure-activity relationship (SAR) studies by allowing systematic variation of side-chain polarity and hydrogen-bonding capacity. This is exemplified in prostaglandin antagonists and myelofibrosis drugs like Ruxolitinib, where carbamate or carbamoyl groups critically influence efficacy [5] [8]. The rise of peptide-based therapeutics (≈20% of new approvals 2015–2023) underscores the relevance of such specialized amino acid derivatives in developing next-generation biologics [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: